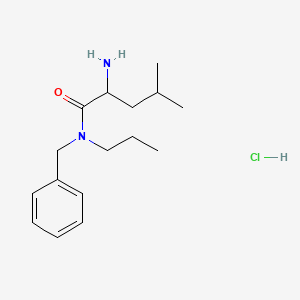

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride

描述

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is a chemical compound with the molecular formula C16H27ClN2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes an amino group, a benzyl group, a methyl group, and a propyl group attached to a pentanamide backbone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with 2-amino-4-methylpentanamide in the presence of a base such as sodium hydroxide. This reaction forms N-benzyl-2-amino-4-methylpentanamide.

Alkylation: The intermediate is then subjected to alkylation using propyl bromide in the presence of a suitable base like potassium carbonate. This step results in the formation of 2-amino-N-benzyl-4-methyl-N-propylpentanamide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Synthetic Routes and Amidation Mechanisms

The compound’s structure suggests it derives from a leucine (2-amino-4-methylpentanoic acid) backbone modified by N-benzyl and N-propyl groups. Key pathways include:

Direct Amidation Using Boron Reagents

-

B(OCH₂CF₃)₃-mediated amidation : This method enables direct coupling of unprotected α-amino acids (e.g., leucine) with secondary amines (N-benzyl-N-propylamine) under mild conditions (80–110°C) to form tertiary amides .

Stepwise Alkylation and Acylation

-

Primary amide formation : Leucine is first converted to its primary amide (e.g., 2-amino-4-methylpentanamide) .

-

Double alkylation : Sequential treatment with benzyl bromide and propyl bromide under basic conditions introduces the N-benzyl and N-propyl groups .

Hydrolysis of the Amide Bond

-

Acidic conditions : Protonation of the amide oxygen facilitates cleavage, yielding leucine and N-benzyl-N-propylamine hydrochloride .

-

Basic conditions : Hydroxide attack generates the carboxylate and free amine, though the hydrochloride salt may slow hydrolysis .

Functionalization of the Benzyl Group

-

Electrophilic aromatic substitution : The benzyl ring can undergo nitration or sulfonation under standard conditions, though steric hindrance from the N-propyl group may limit reactivity .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a cyclohexylmethyl derivative .

Characterization Data

Representative analytical data from analogous compounds :

Functional Selectivity and Modifications

-

N-Alkyl vs. N-Benzyl effects : Substitution on the benzyl group (e.g., 2,3-methylenedioxy) enhances steric and electronic interactions, as seen in 5-HT₂A receptor agonists .

-

Salt metathesis : Exchange of the hydrochloride counterion with other anions (e.g., trifluoroacetate) alters solubility and crystallinity .

Key Challenges and Optimizations

科学研究应用

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-amino-N-benzyl-4-methyl-N-propylpentanamide

- 2-amino-N-benzyl-4-methyl-N-butylpentanamide

- 2-amino-N-benzyl-4-methyl-N-ethylpentanamide

Uniqueness

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and propyl groups attached to the pentanamide backbone differentiates it from other similar compounds, making it valuable for specific research applications.

生物活性

2-Amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.85 g/mol. The compound features an amine group, a benzyl moiety, and a propyl chain, which contributes to its solubility and reactivity in biological systems.

Preliminary studies suggest that this compound interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Its structural similarities to known psychoactive substances indicate that it may modulate mood and cognition by influencing neurotransmitter levels. This modulation could have therapeutic implications for conditions such as anxiety and depression.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Neurotransmitter Interaction : It shows selective binding to serotonin receptors, particularly the 5-HT2A subtype, which is associated with mood regulation .

- Pharmacological Potential : The compound may serve as a potential treatment for mood disorders by enhancing serotonergic activity .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N-benzyl-4-methyl-N-ethylpentanamide | C15H25ClN2O | Similar structure; different alkyl substituent |

| N-benzyl-4-methyl-N-propylbutanamide | C16H27N2 | Variation in chain length; potential for similar activity |

| N-benzyl-2-amino-3-methylbutanamide | C15H23N2 | Different branching; may exhibit varied properties |

These compounds demonstrate how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

- Serotonin Receptor Agonism : A study focused on the structure-activity relationship of N-benzylphenethylamines found that specific substitutions on the benzyl group significantly enhanced binding affinity to the 5-HT2A receptor . This suggests that similar modifications could improve the efficacy of this compound.

- In Vivo Efficacy : Research into related compounds has shown promising in vivo results, where certain derivatives exhibited potent agonistic effects on serotonin receptors, leading to observable behavioral changes in animal models . This highlights the potential for clinical applications.

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride?

Synthesis typically involves multi-step organic reactions, such as amidation and subsequent hydrochlorination. A common approach includes:

- Amidation : Reacting the amine precursor (e.g., 2-amino-4-methylpentanoic acid derivatives) with benzyl and propyl halides in the presence of a base like triethylamine (TEA) .

- Hydrochlorination : Treating the freebase with HCl gas in anhydrous ethanol to form the hydrochloride salt.

- Purification : Recrystallization from ethanol/ethyl acetate mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve ≥98% purity .

Critical Note : Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation and skin contact; work in a fume hood .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability data suggest a shelf life of ≥5 years under these conditions .

Q. What spectroscopic methods are suitable for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., benzyl CH₂ at δ 4.3–4.5 ppm) and amine/amide functionality .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z ~337) .

- UV-Vis : λmax ~255 nm for aromatic/amide chromophores .

Advanced Research Questions

Q. How can analytical method validation be optimized for quantifying impurities in this compound?

- HPLC Parameters : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 220 nm and 254 nm .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products. Compare retention times against synthesized impurities (e.g., des-benzyl analogs) .

- Validation Metrics : Establish linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (RSD <2%) per ICH guidelines .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Replicate assays using standardized protocols (e.g., fixed incubation times, controlled pH/temperature) to rule out experimental variability .

- Metabolite Interference : Test for off-target interactions using LC-MS/MS to identify metabolites that may skew activity readings .

- Reference Standards : Cross-validate results with certified reference materials (CRMs) from non-commercial sources (e.g., academic synthetic batches) .

Q. How can in vitro efficacy studies be designed to evaluate this compound’s pharmacological potential?

- Cell-Based Assays : Use primary cell lines (e.g., HEK-293 for receptor binding) with positive/negative controls (e.g., fentanyl analogs for opioid receptor studies) .

- Dosing Protocol : Pre-incubate cells with the compound (1–100 µM range) and measure cAMP/G-protein coupling via ELISA or fluorescence .

- Data Interpretation : Apply Hill equation modeling to determine EC₅₀/IC₅₀ values and assess allosteric vs. orthosteric effects .

Q. What experimental frameworks support stability studies under varying physiological conditions?

- pH Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Thermal Stability : Use accelerated stability testing (40°C/75% RH) over 3–6 months, extrapolating degradation kinetics with the Arrhenius equation .

- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradants using LC-MS .

Q. Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

- Catalyst Optimization : Replace traditional bases (e.g., TEA) with DMAP or DBU to enhance reaction efficiency .

- Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of hydrophobic intermediates .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

Q. What approaches validate the absence of genotoxic impurities?

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .

- In Silico Screening : Apply DEREK or LeadScope to predict mutagenicity of synthetic byproducts .

- LC-HRMS : Detect trace impurities (<0.15%) with high-resolution mass accuracy (error <2 ppm) .

Q. How to design formulation studies for preclinical testing?

属性

IUPAC Name |

2-amino-N-benzyl-4-methyl-N-propylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3;/h5-9,13,15H,4,10-12,17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMDLRYVKSSPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。